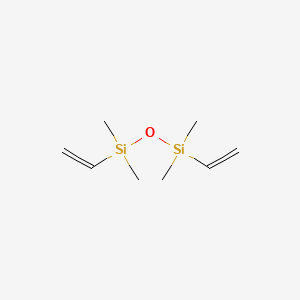

1,3-Divinyltetramethyldisiloxane

概要

説明

It is a colorless liquid that is employed as a ligand in organometallic chemistry and as a homogeneous catalyst . The compound is characterized by its two vinyl groups attached to silicon atoms, which makes it a versatile reagent in various chemical reactions.

準備方法

1,3-Divinyltetramethyldisiloxane can be synthesized through several methods. One common synthetic route involves the hydrolysis of vinyldimethylmethoxysilane. The reaction typically proceeds as follows:

Hydrolysis of Vinyldimethylmethoxysilane: Vinyldimethylmethoxysilane is hydrolyzed in the presence of water to form divinyltetramethyldisiloxane.

Industrial Production: Industrially, the compound can be produced by reacting chlorodimethylvinylsilane with water under controlled conditions.

化学反応の分析

1,3-Divinyltetramethyldisiloxane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds.

Cross-Coupling Reactions: The compound serves as a potential vinyl donor in cross-coupling reactions, where it reacts with aromatic ketones to form new carbon-carbon bonds.

科学的研究の応用

Polymer Chemistry

DVTMS is primarily used as a vinyl donor in polymerization reactions. Its structure allows it to participate in cross-coupling reactions, which are essential for synthesizing complex polymers.

Polymerization Techniques

- Hydrosilylation Reactions : DVTMS can be used to create organic-inorganic hybrid gels through hydrosilylation with silanes or siloxanes. This method results in networks characterized by enhanced mechanical and thermal properties .

- Copolymerization : It copolymerizes with aromatic ketones, leading to materials with tailored properties suitable for specific applications .

Case Study: Hybrid Gels

Research has shown that DVTMS can be utilized to synthesize hybrid gels that exhibit unique optical and mechanical properties, making them suitable for applications in optoelectronics and photonics .

Catalysis

DVTMS is also significant in catalysis, particularly as a precursor for platinum-based catalysts used in various chemical reactions.

Platinum Catalysts

- DVTMS is involved in the synthesis of platinum complexes that serve as effective catalysts for hydrosilylation and other transformations. For instance, it has been used to prepare single-atom platinum catalysts that show high activity and selectivity in reactions .

Case Study: Platinum Nanoparticles

A study demonstrated that platinum nanoparticles prepared from DVTMS exhibited superior catalytic performance compared to traditional catalysts, achieving high yields and selectivity in benchmark reactions .

Material Science

The unique properties of DVTMS make it a valuable component in the development of advanced materials.

Silicone Elastomers

DVTMS is incorporated into silicone elastomers, enhancing their mechanical properties and thermal stability. These elastomers find applications in automotive, aerospace, and medical devices due to their durability and resistance to extreme conditions.

Coatings and Sealants

Due to its moisture sensitivity and low surface tension, DVTMS is used in formulating high-performance coatings and sealants that require excellent adhesion and flexibility.

作用機序

The mechanism of action of divinyltetramethyldisiloxane involves its role as a ligand in various chemical reactions. The vinyl groups attached to the silicon atoms participate in π-π-bridging and chelating functions, facilitating the formation of stable six-membered cycles in ligand exchange reactions . This property makes it an effective reagent in hydrosilylation and cross-coupling reactions.

類似化合物との比較

1,3-Divinyltetramethyldisiloxane can be compared with other similar organosilicon compounds:

Hexamethyldisiloxane: Unlike divinyltetramethyldisiloxane, hexamethyldisiloxane does not contain vinyl groups, making it less reactive in certain chemical reactions.

Vinyltrimethoxysilane: This compound contains three methoxy groups attached to silicon, which makes it more suitable for applications requiring hydrolytic stability.

Tetravinylsilane: Tetravinylsilane has four vinyl groups, providing higher reactivity compared to divinyltetramethyldisiloxane.

This compound stands out due to its balanced reactivity and stability, making it a versatile reagent in various scientific and industrial applications.

生物活性

1,3-Divinyltetramethyldisiloxane (DVDS) is a siloxane compound with the molecular formula and a molecular weight of approximately 186.4 g/mol. It is primarily utilized in various industrial applications, particularly in the synthesis of polymers and as a ligand in catalytic processes. This article explores the biological activity of DVDS, its potential applications in biomedical fields, and relevant research findings.

DVDS features a unique structure that contributes to its chemical reactivity and biological properties. The compound consists of two vinyl groups attached to a siloxane backbone, which enhances its ability to participate in polymerization reactions. Its stability in air and ease of handling make it suitable for various applications, including catalysis and materials science.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of DVDS. Research indicates that DVDS can significantly reduce biofilm formation on surfaces, making it a candidate for use in self-lubricating materials and coatings that resist microbial colonization. For instance, one study demonstrated that surfaces treated with DVDS exhibited over 90% reduction in biofilm formation after just one hour under dynamic flow conditions .

Cytotoxicity and Safety

The cytotoxicity of DVDS has been evaluated through various assays. Results indicate that at certain concentrations, DVDS exhibits low toxicity towards mammalian cells, suggesting its potential for safe use in biomedical applications. However, further studies are required to fully understand its safety profile and any long-term effects of exposure .

Polymerization and Biomedical Applications

DVDS is also employed in the synthesis of novel polymers with enhanced properties. For example, it has been used to create antibacterial diblock copolymers that show promise for use in medical devices and drug delivery systems . The incorporation of DVDS into polymer matrices can improve mechanical stability while imparting antimicrobial characteristics.

Case Studies

- Biofilm Reduction : A study investigated the efficacy of DVDS-coated surfaces in reducing microbial colonization. The results indicated that DVDS-treated surfaces maintained less than 10% surface coverage by colonizable cells after two days of exposure under static conditions .

- Antibacterial Polymers : Research on the synthesis of Poly(vinyl acetate-co-1,3-divinyltetramethyldisiloxane) revealed that these materials exhibited significant antibacterial activity against common pathogens, demonstrating their potential for applications in healthcare settings .

Research Findings Summary

特性

IUPAC Name |

ethenyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18OSi2/c1-7-10(3,4)9-11(5,6)8-2/h7-8H,1-2H2,3-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITPLIXHRASDQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C=C)O[Si](C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27120-35-0 | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27120-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7038810 | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2627-95-4, 68083-19-2 | |

| Record name | 1,3-Divinyltetramethyldisiloxane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetramethyl-1,3-divinyldisiloxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068083192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disiloxane, 1,3-diethenyl-1,1,3,3-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Divinyltetramethyldisiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7038810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3,3-tetramethyl-1,3-divinyldisiloxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Siloxanes and Silicones, di-Me, vinyl group-terminated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3,3-TETRAMETHYL-1,3-DIVINYLDISILOXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ4D71ZQF4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 1,3-Divinyltetramethyldisiloxane?

A1: The molecular formula is C8H18OSi2, and its molecular weight is 202.43 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 29Si NMR provide detailed information about the compound's structure and purity. []

- Fourier Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. []

Q3: What is this compound's primary application in catalysis?

A3: It serves as a crucial ligand in the widely used Karstedt's catalyst, a platinum(0) complex renowned for its high activity and selectivity in hydrosilylation reactions. []

Q4: How does the structure of Karstedt’s catalyst contribute to its catalytic activity?

A4: The structure of Karstedt’s catalyst, featuring both chelating and bridging this compound ligands, contributes to its high activity in hydrosilylation reactions. []

Q5: What is the mechanism of hydrosilylation catalyzed by platinum complexes containing this compound?

A5: The proposed mechanism involves the following steps: [, ]

Q6: Are there any alternative catalysts for hydrosilylation reactions?

A6: While platinum complexes, including Karstedt’s catalyst, are widely used, palladium-based catalysts have also demonstrated activity in promoting hydrosilylation, albeit through a different mechanism (oxysilylation). []

Q7: Can this compound be used in other catalytic reactions?

A7: Research suggests its potential in diboration and hydroboration reactions with alkenes and alkynes. []

Q8: How is this compound employed in polymer synthesis?

A8: It acts as a monomer in hydrosilylation polymerization reactions with dihydrosilanes to produce polycarbosiloxanes. [, ]

Q9: What are the characteristics of polycarbosiloxanes synthesized using this compound?

A9: These polymers, like poly[(1,1,3,3-tetramethyldisiloxanyl)ethylene] (PTMDSE), exhibit: [, ]

Q10: How does the molecular weight of PTMDSE vary with reaction conditions?

A10: Factors favoring high molecular weight PTMDSE include: [, ]

Q11: Can this compound be used to modify the properties of existing polymers?

A11: Yes, it can be used as a crosslinker or modifier in the synthesis of silicone-containing polymers and networks. [, ]

Q12: Are there specific applications for polycarbosiloxanes and other polymers synthesized using this compound?

A12: Potential applications include: [, , ]

Q13: Is this compound stable under ambient conditions?

A13: Yes, it is considered air and moisture stable, enabling convenient storage and handling. []

Q14: How does the incorporation of this compound affect the thermal stability of polymers?

A14: While it introduces flexibility, the presence of C-C groups from this compound can reduce the thermal and thermooxidative stability compared to purely siloxane-based polymers. []

Q15: How is this compound used in nanoparticle synthesis?

A15: It serves as a stabilizing ligand in the preparation of platinum nanoparticles. []

Q16: What techniques are used to study the size and structure of platinum nanoparticles stabilized with this compound?

A16: Diffusion-Ordered Spectroscopy (DOSY) and 2D NMR techniques provide valuable insights into particle size and structural features. []

Q17: How is this compound employed in organic field-effect transistors (OFETs)?

A17: It serves as a component in the fabrication of organic dielectrics, such as divinyltetramethyldisiloxane-bis(benzocyclobutene) (BCB), for use in OFETs. [, ]

Q18: What role does the dielectric play in OFET performance?

A18: The dielectric influences the accumulation and transport of charge carriers in the transistor channel, impacting its overall performance. [, ]

Q19: How does the choice of dielectric material impact the performance of OFETs?

A19: Matching the surface energy (both polar and dispersive components) between the dielectric and the semiconductor material is crucial for achieving high mobility in OFETs. []

Q20: What are the environmental implications of using supercritical carbon dioxide as a solvent in hydrosilylation polymerization with this compound?

A20: Supercritical CO2 offers a greener alternative to traditional organic solvents, potentially reducing the environmental impact of polymerization processes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。